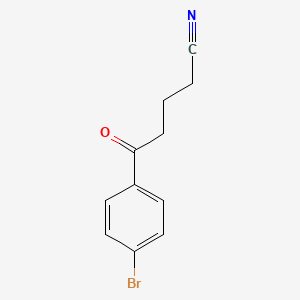

5-(4-Bromophenyl)-5-oxovaleronitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-(4-Bromophenyl)-5-oxovaleronitrile is a brominated nitrile with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 5-(4-Bromophenyl)-5-oxovaleronitrile.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions. For example, the synthesis of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile is achieved through the nucleophilic substitution of a nitro group and bromine in 4-bromo-5-nitrophthalonitrile . This suggests that similar methods could potentially be applied to synthesize 5-(4-Bromophenyl)-5-oxovaleronitrile, with appropriate adjustments to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related brominated compounds can be complex. For instance, the structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was determined using single-crystal X-ray diffraction, revealing a monoclinic space group and specific unit-cell parameters . This level of detail provides a precedent for the type of structural analysis that could be conducted on 5-(4-Bromophenyl)-5-oxovaleronitrile to determine its precise molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of brominated compounds with various reagents can lead to a range of products. For example, the oxidation of substituted 4-oxo-4-phenyl-butanoic acids by bromate in the presence of oxovanadium(IV) catalyst results in the formation of malonic acid and benzoic acid . This indicates that 5-(4-Bromophenyl)-5-oxovaleronitrile may also undergo oxidation reactions, possibly leading to the formation of different products depending on the reaction conditions and catalysts used.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitriles can be influenced by the presence of substituents on the aromatic ring. The study of the oxidation of substituted 4-oxo acids suggests that electron-releasing substituents can accelerate the rate of reaction, while electron-withdrawing substituents can retard it . This implies that the physical and chemical properties of 5-(4-Bromophenyl)-5-oxovaleronitrile, such as reactivity and solubility, could be significantly affected by the presence of the bromophenyl group.

Applications De Recherche Scientifique

Photovoltaic Applications

Duprez et al. (2005) synthesized conjugated polymers by palladium-catalyzed Heck coupling polymerization, involving a compound structurally related to 5-(4-Bromophenyl)-5-oxovaleronitrile. These polymers, terminated by a terpyridine moiety and assembled using ruthenium complexation, were applied to photovoltaics, demonstrating energy transfer abilities significant for solar cell efficiency Duprez, V., Biancardo, M., Spanggaard, H., & Krebs, F. (2005). Macromolecules, 38, 10436-10448.

Anticancer Research

Guo et al. (2018) investigated a novel bromophenol derivative containing an indolin-2-one moiety, which showed promising anticancer activities on human lung cancer cell lines. This study highlighted the potential of bromophenol derivatives in developing new anticancer drugs Guo, C., Wang, L.-J., Zhao, Y., Liu, H., Li, X., Jiang, B., Luo, J., Guo, S., Wu, N., & Shi, D. (2018). Marine Drugs, 16.

Photoluminescence Research

Xu et al. (2012) synthesized novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, including a compound similar to 5-(4-Bromophenyl)-5-oxovaleronitrile. These derivatives exhibited green fluorescence and good thermal stability, indicating potential applications in organic light-emitting diodes (OLEDs) and photoluminescent materials Xu, Z., Yu, D., & Yu, M. (2012). Dyes and Pigments, 95, 358-364.

Organic Synthesis

Sniady et al. (2007) detailed the electrophilic cyclization process with N-Iodosuccinimide for preparing halofurans and iodofurans, demonstrating the utility of 5-(4-Bromophenyl)-5-oxovaleronitrile and related compounds in synthetic organic chemistry Sniady, A., Morreale, M., & Dembinski, R. (2007). Organic Syntheses.

Corrosion Inhibition

Tan et al. (2019) evaluated bromophenyl derivatives as inhibitors for copper corrosion in sulfuric acid, demonstrating their effectiveness in protecting metal surfaces. This research offers insights into the potential industrial applications of these compounds in corrosion prevention Tan, B., Zhang, S., Liu, H., Qiang, Y., Li, W., Guo, L., & Chen, S. (2019). Journal of the Taiwan Institute of Chemical Engineers.

Mécanisme D'action

Researchers should explore its interactions with specific targets and evaluate its effects in relevant biological systems . Keep in mind that this information is based on available literature up to a certain point, and additional studies may yield more comprehensive insights. If you have any further questions or need clarification, feel free to ask! 😊

Propriétés

IUPAC Name |

5-(4-bromophenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGHWUIHGFVXGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642201 |

Source

|

| Record name | 5-(4-Bromophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-5-oxovaleronitrile | |

CAS RN |

898766-86-4 |

Source

|

| Record name | 5-(4-Bromophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1293154.png)

![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)